molecular formula C31H36N4O5 B1664416 AG-041R CAS No. 159883-95-1

AG-041R

货号: B1664416
CAS 编号: 159883-95-1
分子量: 544.6 g/mol
InChI 键: KOLPMNSDISYEBU-WJOKGBTCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AG-041R 是一种强效且选择性的胆囊收缩素-B/胃泌素受体 (CCKB 受体) 拮抗剂。该受体在调节胃酸分泌和粘膜生长中起着至关重要的作用。 This compound 已被广泛研究,以探讨其潜在的治疗应用,特别是在胃肠道疾病和癌症的背景下 .

科学研究应用

Cartilage Repair

One of the most notable applications of AG-041R is in the repair of osteochondral defects. A study conducted on rabbits demonstrated that this compound significantly enhanced the repair process of cylindrical osteochondral defects in the patellar groove. The administration of this compound led to:

  • Increased glycosaminoglycan production : Histological evaluations indicated a higher quantity of glycosaminoglycan in treated tissues compared to controls .
  • Suppression of cartilage degeneration : The treated group exhibited less degeneration around the defect area, suggesting a protective effect on surrounding cartilage .

Chondrocyte Stimulation

This compound has been shown to stimulate cartilage matrix synthesis in vitro. Research involving isolated chondrocytes from rats revealed that:

  • Enhanced proteoglycan synthesis : The compound increased [(35)S]sulfate incorporation into proteoglycans, indicating a boost in cartilage matrix production .
  • Regulation of gene expression : this compound upregulated genes associated with cartilage formation, such as type II collagen and aggrecan, while downregulating markers for terminal differentiation . This suggests its potential use in treating articular cartilage disorders.

Case Studies and Research Findings

StudyObjectiveFindings
PubMed Study Evaluate this compound's effect on osteochondral defectsSignificant improvement in glycosaminoglycan levels and reduced degeneration
PubMed Study Investigate chondrocyte response to this compoundIncreased proteoglycan synthesis and upregulation of cartilage-specific genes

作用机制

AG-041R 通过选择性结合和拮抗胆囊收缩素-B/胃泌素受体来发挥作用。该受体参与胃酸分泌和粘膜生长的调节。通过阻断该受体,this compound 抑制胃泌素和胆囊收缩素的作用,导致胃酸分泌减少和粘膜生长改变。 涉及的分子靶点和途径包括抑制胃泌素诱导的胰岛素抑制素分泌和抑制某些肿瘤细胞的细胞生长 .

准备方法

合成路线和反应条件

AG-041R 的合成涉及多个步骤,从容易获得的起始原料开始。主要步骤包括:

    吲哚核的形成: 吲哚核是通过费歇尔吲哚合成法合成的,该方法涉及在酸性条件下苯肼与酮或醛的反应。

    官能团的引入: 各种官能团通过一系列反应引入,包括烷基化、酰化和胺化。这些步骤通常在受控温度下进行,并使用特定的催化剂以确保高产率和纯度。

    最终偶联和纯化: 最后一步涉及偶联中间化合物以形成 this compound,然后使用重结晶或色谱等技术进行纯化。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益和效率进行了优化,通常涉及连续流动反应器和自动化系统,以确保一致的质量和产量。

化学反应分析

反应类型

AG-041R 经历了几种类型的化学反应,包括:

    氧化: this compound 可以被氧化形成各种氧化衍生物。常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 还原反应可用于修饰 this compound 中的特定官能团。典型的还原剂包括硼氢化钠和氢化铝锂。

    取代: this compound 可以发生亲核取代反应,其中特定的原子或基团被亲核试剂(如卤化物或胺)取代。

常用试剂和条件

    氧化: 过氧化氢,高锰酸钾;通常在室温或略高于室温的条件下在水溶液或有机溶剂中进行。

    还原: 硼氢化钠,氢化铝锂;通常在惰性气氛下于无水溶剂中进行。

    取代: 卤化物,胺;反应通常在极性非质子溶剂(如二甲亚砜或乙腈)中进行。

主要产物

这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物,每种衍生物都可能具有不同的生物活性及性质。

相似化合物的比较

AG-041R 在作为胆囊收缩素-B/胃泌素受体拮抗剂的高选择性和效力方面是独一无二的。类似的化合物包括:

    L-365,260: 另一种胆囊收缩素-B/胃泌素受体拮抗剂,但具有不同的药代动力学特性和效力。

    YM022: 一种强效且选择性的胆囊收缩素-B 受体拮抗剂,常用于与 this compound 的比较研究。

    CI-988: 一种胆囊收缩素-B 受体拮抗剂,具有不同的化学结构和生物活性。

This compound 因其在各种生物测定中的特异性结合亲和力和有效性而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具 .

生物活性

AG-041R is a novel indolin-2-one derivative that has garnered attention for its potential therapeutic applications, particularly in cartilage repair and as a cholecystokinin (CCK) receptor antagonist. This compound has been investigated for its biological activity, especially in the context of cartilage matrix synthesis and its effects on chondrocytes.

This compound functions primarily as a CCK receptor antagonist , specifically targeting the CCK-B/gastrin receptor. This mechanism is crucial for its anabolic effects on chondrocytes and its role in stimulating cartilage matrix synthesis. The compound inhibits the terminal differentiation of chondrocytes, which is essential for maintaining cartilage health and preventing degeneration.

Key Findings from Research Studies

  • Chondrocyte Stimulation : In vitro studies demonstrated that this compound significantly enhances proteoglycan synthesis in chondrocytes. This was measured through various methods, including:
    • Incorporation of (35S)(^{35}S) sulfate into proteoglycans.
    • Alcian blue staining to visualize glycosaminoglycan accumulation.
    • Northern blotting to assess gene expression related to cartilage matrix components.
    Results indicated an upregulation of type II collagen and aggrecan, while suppressing markers associated with hypertrophic chondrocytes, such as alkaline phosphatase (ALP) activity and type X collagen expression .
  • Osteochondral Defect Repair : A study involving rabbit models showed that this compound administration led to improved repair outcomes for osteochondral defects. Histological evaluations revealed:
    • Increased glycosaminoglycan content.
    • Enhanced chondroitin sulfate ratios in treated tissues compared to controls.
    • Suppression of cartilage degeneration around defects, suggesting a protective effect on surrounding tissue .
  • Involvement of Signaling Pathways : The biological activity of this compound is mediated through endogenous bone morphogenetic proteins (BMPs) and the MEK1/Erk signaling pathway. Neutralizing BMP receptors reversed the stimulatory effects of this compound on cartilage synthesis, indicating that these pathways are integral to its action .

Summary of Biological Effects

Biological Activity Effect of this compound
Proteoglycan SynthesisIncreased
Type II Collagen ExpressionUpregulated
ALP ActivitySuppressed
Hypertrophic MarkersReduced
Cartilage RepairEnhanced

Case Studies and Clinical Implications

This compound's potential therapeutic applications have been explored through various case studies:

  • Animal Models : In studies involving rats, this compound demonstrated significant anabolic effects on hyaline cartilage, suggesting its utility in treating conditions such as osteoarthritis or other degenerative joint diseases .
  • Clinical Relevance : Although this compound was initially developed for indications related to ulcers, its broader implications in cartilage repair highlight its versatility as a therapeutic agent . The discontinuation of some clinical trials does not negate the promising findings related to cartilage biology.

属性

IUPAC Name

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLPMNSDISYEBU-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430968
Record name AG-041R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159883-95-1, 199800-49-2
Record name (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159883-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-041R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG-041R
Reactant of Route 2
Reactant of Route 2
AG-041R
Reactant of Route 3
Reactant of Route 3
AG-041R
Reactant of Route 4
Reactant of Route 4
AG-041R
Reactant of Route 5
Reactant of Route 5
AG-041R
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
AG-041R
Customer
Q & A

ANone: AG-041R acts as a potent antagonist of the cholecystokinin-B/gastrin receptor (CCK-B/gastrin receptor). [, ]

ANone: While initially designed as a CCK-B/gastrin receptor antagonist, this compound has demonstrated unexpected effects on chondrocytes. Research suggests it stimulates cartilage matrix synthesis without promoting terminal differentiation of articular chondrocytes. [] This effect is believed to be mediated in part by endogenous bone morphogenetic proteins (BMPs) and extracellular signal-regulated kinase (ERK). []

ANone: In rat models, this compound administration has been linked to increased proteoglycan synthesis, upregulation of type II collagen and aggrecan gene expression, and suppression of markers associated with chondrocyte terminal differentiation (like alkaline phosphatase activity and type X collagen expression). []

ANone: The molecular formula of this compound is C31H36N4O6, and its molecular weight is 560.64 g/mol.

ANone: While specific spectroscopic data isn't detailed within the provided research, studies often employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure and purity of synthesized this compound. [, ]

ANone: Based on the provided research, this compound primarily functions as a receptor antagonist and doesn't appear to possess catalytic properties relevant to its biological activity.

ANone: While specific SAR studies are not included in the provided research, the synthesis of this compound analogs has been explored, highlighting the importance of specific structural features for its activity. [, , , , ] For instance, maintaining the chiral center at the 3-position of the oxindole ring appears crucial for its biological activity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。